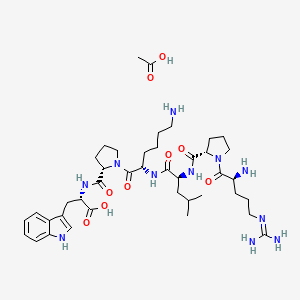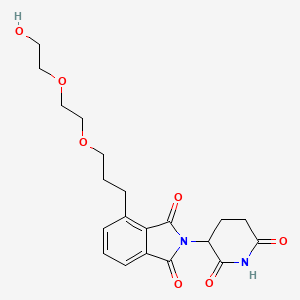
Thalidomide-C3-PEG2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C3-PEG2-OH is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives have found significant applications in modern medicine, particularly in the treatment of multiple myeloma and other cancers. This compound is a functionalized compound that incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and bioavailability.
Preparation Methods
The synthesis of Thalidomide-C3-PEG2-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a series of reactions involving phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. The reaction conditions typically involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the thalidomide and the PEG linker .
Chemical Reactions Analysis
Thalidomide-C3-PEG2-OH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thalidomide moiety can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
Thalidomide-C3-PEG2-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of thalidomide derivatives on cellular processes. In medicine, this compound is being investigated for its potential use in targeted drug delivery systems, particularly in the treatment of cancer. The PEG linker enhances the solubility and bioavailability of the compound, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of Thalidomide-C3-PEG2-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in the proliferation of cancer cells. By targeting these transcription factors, this compound exerts its anti-proliferative effects, making it an effective treatment for multiple myeloma and other cancers .
Comparison with Similar Compounds
Thalidomide-C3-PEG2-OH is similar to other thalidomide derivatives, such as Thalidomide-NH-PEG2-COOH and Thalidomide-O-PEG2-NHS ester. These compounds also incorporate PEG linkers to enhance their solubility and bioavailability. this compound is unique in its specific PEG linker structure, which may confer different pharmacokinetic properties and biological activities. The PEG linker in this compound is designed to improve its stability and reduce its immunogenicity, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H24N2O7 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,2,4,6-12H2,(H,21,24,25) |
InChI Key |
LESPYKJOKSFMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


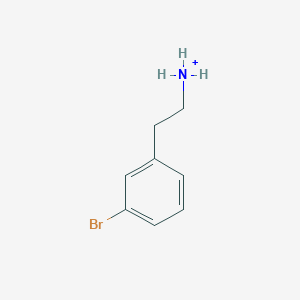
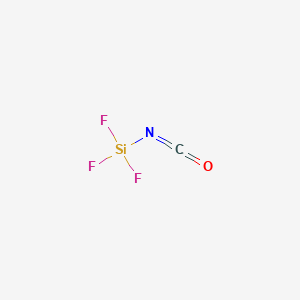
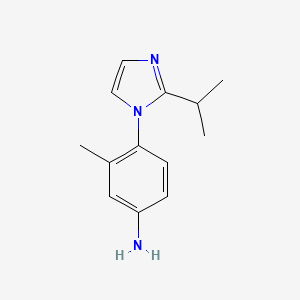
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
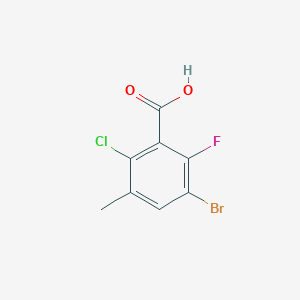
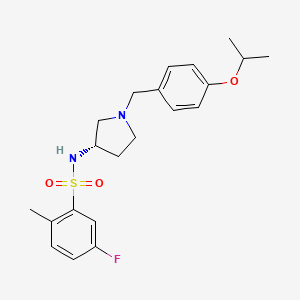
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
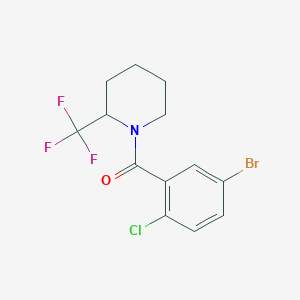

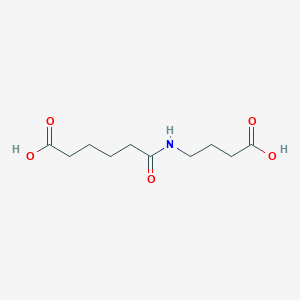
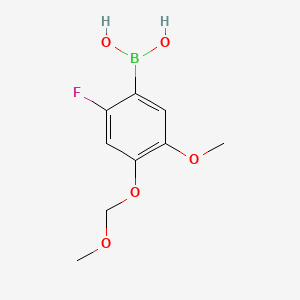
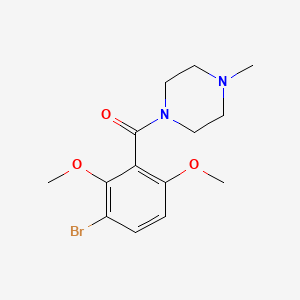
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
